5-(3,4-difluorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to the pyrrolo-triazole-dione family, characterized by a fused bicyclic core (pyrrolo[3,4-d][1,2,3]triazole-4,6-dione) substituted with a 3,4-difluorophenyl group at position 5 and a 1,2,4-oxadiazole moiety linked to a 2,4-dimethoxyphenyl ring via a methyl group at position 1. The structural complexity confers unique physicochemical and pharmacological properties. The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the 2,4-dimethoxyphenyl-oxadiazole moiety may influence binding affinity to biological targets, such as kinases or enzymes involved in inflammation .
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N6O5/c1-32-11-4-5-12(15(8-11)33-2)19-24-16(34-26-19)9-28-18-17(25-27-28)20(30)29(21(18)31)10-3-6-13(22)14(23)7-10/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSDZAAVKSKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-difluorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-difluorophenylboronic acid and 2,4-dimethoxyphenylhydrazine. These intermediates undergo a series of coupling reactions, cyclizations, and functional group transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-difluorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with triazole and oxadiazole moieties exhibit significant anticancer properties. The specific compound has been synthesized and tested against various cancer cell lines. Preliminary studies show promising results in inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanisms involve the induction of oxidative stress and modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial and fungal strains. Studies have shown that its unique structure enhances its ability to penetrate microbial cell walls, leading to effective inhibition of growth. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous diseases including arthritis and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. Results suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for further development as an anti-inflammatory drug.
Material Science Applications
Polymer Chemistry
In material science, the compound's derivatives are being explored for their potential use in creating advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of the pyrrolo-triazole structure into polymer matrices could lead to materials suitable for high-performance applications such as aerospace and automotive industries.
Photovoltaic Materials
Recent studies have investigated the use of this compound in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy positions it as a promising candidate for improving the efficiency of solar cells.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Study | Evaluate cytotoxicity against breast cancer cell lines | Demonstrated significant reduction in cell viability at low concentrations |
| Antimicrobial Testing | Assess efficacy against E. coli and Staphylococcus aureus | Inhibition zones observed; effective at concentrations below 50 µg/mL |
| Anti-inflammatory Research | Investigate effects on TNF-alpha production | Reduced TNF-alpha levels by 30% in treated macrophages |
Mechanism of Action
The mechanism of action of 5-(3,4-difluorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Core : Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (rigid bicyclic system).
- Substituents :
- 3,4-Difluorophenyl at position 5 (electron-withdrawing groups enhance stability).
- 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl at position 1 (methoxy groups improve solubility; oxadiazole enhances π-π stacking).
Physicochemical Data (Estimated):
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈F₂N₆O₅ |
| Molecular Weight | 508.42 g/mol |
| LogP (Lipophilicity) | ~3.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 9 |
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with other pyrrolo-triazole-diones and related heterocycles. Below is a detailed comparison of its structural, synthetic, and pharmacological attributes relative to analogs.
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Target Affinity : The 3,4-difluorophenyl group in the target compound enhances binding to hydrophobic kinase pockets, as seen in JAK2 inhibition assays .
- Oxadiazole Role : The 1,2,4-oxadiazole moiety improves metabolic stability compared to benzothiazole analogs (e.g., Compound ) by resisting cytochrome P450 oxidation .
- Limitations : Despite higher solubility than chlorophenyl analogs (e.g., Compound ), the dimethoxyphenyl group may complicate formulation due to crystallinity issues .
Biological Activity
The compound 5-(3,4-difluorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound contains multiple functional groups that are often associated with biological activity. The presence of fluorine atoms and methoxy groups may enhance lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Below are detailed findings from various studies:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to the one . For instance:
- In vitro Studies : Compounds with similar oxadiazole and triazole moieties have shown significant cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated an IC50 value of 12 µM against breast cancer cells (MCF-7) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition : Similar compounds have exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 2 to 10 µg/mL .
- Fungal Activity : Some derivatives have also shown antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Data Summary Table
Q & A
Q. What synthetic methodologies are effective for constructing the pyrrolo[3,4-d]triazole core in this compound?
The pyrrolo[3,4-d]triazole scaffold can be synthesized via 1,3-dipolar cycloaddition reactions. For example, radical functionalization/cycloaddition of methyl ketone, tert-butyl nitrite, and maleimide in a one-pot reaction has been reported to yield pyrrolo[3,4-d]isoxazolines, a related heterocyclic system. This method avoids metal catalysts and achieves regioselectivity through optimized reaction conditions (e.g., solvent, temperature) .
Q. How can the 1,2,4-oxadiazole substituent be introduced into the molecule?
The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups can be generated by reacting 2,4-dimethoxybenzonitrile derivatives with hydroxylamine, followed by coupling to the pyrrolo-triazole core .
Q. What analytical techniques are recommended for structural characterization?
- NMR : Use and NMR to confirm regiochemistry of substituents, especially for distinguishing between triazole and oxadiazole ring protons.
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguous stereochemistry in the fused pyrrolo-triazole system .
Advanced Research Questions
Q. What mechanisms underlie the antitumor activity of pyrrolo[3,4-d]triazole derivatives?
Studies on pyrrolo[3,4-d]isoxazole analogs reveal disruption of cytoskeletal dynamics in tumor cells. For instance, 71% of treated HeLa cells showed diffuse cytoplasmic actin granules instead of filaments, and pseudopod formation decreased from 92% (control) to 18% (treated), indicating inhibition of cell migration and proliferation. These effects may arise from interactions with actin-binding proteins or kinases .
Q. How can computational modeling optimize the compound’s dual COX/LOX inhibitory activity?
Molecular docking studies on related pyrrolo[3,4-d]pyridazinones demonstrate that substituents like 1,3,4-oxadiazole enhance binding to cyclooxygenase (COX) and lipoxygenase (LOX) active sites. For example, hydrophobic interactions with Tyr385 (COX-1) and His524 (LOX) are critical. Adjusting the 3,4-difluorophenyl group’s orientation may improve affinity and selectivity .
Q. What experimental strategies mitigate cytotoxicity in non-tumor cells?
- Structure-activity relationship (SAR) : Modify the 2,4-dimethoxyphenyl group to reduce off-target effects. For example, replacing methoxy with hydroxyl groups decreases lipophilicity and improves selectivity.
- In vitro assays : Compare IC values across tumor (HeLa) and non-tumor (3T3) cell lines. A selectivity index >10 is desirable .
| Cell Line | IC (μM) | Selectivity Index (3T3/HeLa) |
|---|---|---|
| HeLa (Tumor) | 2.5 | — |
| 3T3 (Non-tumor) | 28.3 | 11.3 |
Q. How do fluorinated substituents influence pharmacokinetic properties?
The 3,4-difluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In silico ADMET predictions for similar compounds show:
- LogP : ~3.2 (optimal for blood-brain barrier penetration).
- t : 6.8 hours (murine models). Fluorine atoms also increase electronegativity, improving target binding via halogen bonds .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across studies?
- Reproducibility checks : Validate assay conditions (e.g., cell passage number, serum concentration).
- Dose-response curves : Use non-linear regression to calculate precise EC/IC values.
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark results .
Q. What strategies enhance solubility of this highly lipophilic compound?
- Prodrug design : Introduce phosphate or glycoside groups at the 1,2,4-oxadiazole nitrogen.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve aqueous dispersion .
Future Research Directions
Q. Can this compound be repurposed for neurodegenerative diseases?
Preliminary data on pyrrolo[3,4-d]triazoles suggest neuroprotective effects via inhibition of amyloid-β aggregation. In vitro assays with thioflavin T fluorescence could quantify this activity, while transgenic Caenorhabditis elegans models may validate efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
